N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
CAS No.: 618443-93-9
Cat. No.: VC16127179
Molecular Formula: C24H26N2O
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618443-93-9 |
|---|---|
| Molecular Formula | C24H26N2O |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | N-(4-butylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
| Standard InChI | InChI=1S/C24H26N2O/c1-2-3-8-17-13-15-18(16-14-17)25-24(27)23-19-9-4-6-11-21(19)26-22-12-7-5-10-20(22)23/h4,6,9,11,13-16H,2-3,5,7-8,10,12H2,1H3,(H,25,27) |
| Standard InChI Key | WTOAEQYJLQUHFU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Introduction
N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a tetrahydroacridine core and a butylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis
The synthesis of N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multi-step organic synthesis techniques. Common methods include:
-
Formation of the tetrahydroacridine core: This step often involves cyclization reactions that construct the acridine structure.
-
Amidation reaction: The introduction of the butylphenyl group is achieved through an amidation reaction with appropriate carboxylic acid derivatives.
-
Purification: The synthesized compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Biological Activities
Research indicates that compounds similar to N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exhibit various biological activities:
-
Antitumor Activity: Preliminary studies suggest potential anticancer effects, particularly against certain human cancer cell lines.
-
Antimicrobial Properties: Some derivatives within the acridine class have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
-
Enzymes involved in cancer proliferation
-
Membrane receptors associated with microbial resistance
Comparative Analysis with Similar Compounds
To understand the uniqueness of N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide | C22H20N2O | Contains an acetophenone substituent |
| N-(4-butylphenyl)-1-benzofuran-2-carboxamide | C23H25N2O | Benzofuran structure with anti-inflammatory properties |
| 9-Amino-N-[2-(morpholin-4-yl)ethyl]-4-acridinecarboxamide | C19H24N4O | Morpholine moiety with antitumor activity |
Future Directions
Further research is required to fully elucidate the pharmacological profile of N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. Future studies may focus on:
-
Detailed in vitro and in vivo evaluations to confirm biological efficacy.
-
Exploration of structure-activity relationships to optimize therapeutic outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume